Halleridone

Description

Historical Context and Initial Discovery of Halleridone in Natural Product Chemistry

The story of this compound begins within the rich tradition of investigating the chemical constituents of plants. The initial isolation and characterization of this compound were reported in a 1988 publication in the scientific journal Planta Medica. In this study, a team of researchers, including J. Bellakhdar, M. C. de la Torre, B. Rodriguez, G. Savona, M. Bruno, and F. Piozzi, documented the discovery of this compound and related compounds from the plant Teucrium decipiens. nih.gov This plant belongs to the genus Teucrium, which is known to be a rich source of various secondary metabolites.

The process of discovering a new natural product like this compound in the late 1980s would have typically involved a systematic approach. This would have commenced with the collection and extraction of the plant material, followed by a series of chromatographic techniques to separate the complex mixture of compounds into individual components. The structure of the isolated this compound was then likely elucidated using a combination of spectroscopic methods, which are fundamental to the characterization of new molecules. These techniques would have included:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon and proton framework of the molecule.

Mass Spectrometry (MS): To establish the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

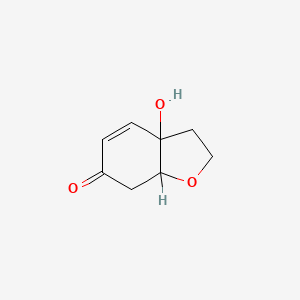

This compound has also been identified in other plant species, including Peltanthera floribunda. This wider distribution in nature suggests a potential biosynthetic pathway that is not unique to a single plant genus. The chemical structure of this compound is classified as a benzofuran (B130515), a heterocyclic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Class | Benzofuran |

This table provides an interactive overview of the basic chemical properties of this compound.

Significance of Natural Products, including this compound, in Contemporary Chemical Biology and Medicinal Chemistry Research

Natural products have historically been, and continue to be, a cornerstone of drug discovery and a vital tool in chemical biology. nih.gov Their inherent structural diversity and biological activity make them a rich source of lead compounds for the development of new therapeutic agents. bohrium.comuq.edu.aunih.govscispace.comsunderland.ac.uk The benzofuran scaffold, the core structure of this compound, is of particular interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. bohrium.comuq.edu.aunih.govscispace.comsunderland.ac.uk

The significance of natural products like this compound in modern research can be summarized as follows:

Source of Novel Scaffolds: They provide unique and complex molecular architectures that are often not accessible through standard synthetic chemistry libraries. nih.gov

Biological Probes: Natural products can be used as tools to probe biological pathways and understand disease mechanisms.

Inspiration for New Drugs: Many approved drugs are either natural products or their synthetic derivatives. The benzofuran moiety, for instance, is found in a number of clinically used drugs. bohrium.comuq.edu.aunih.govscispace.comsunderland.ac.uk

The research into this compound, as a member of the benzofuran class, contributes to the broader understanding of the structure-activity relationships of this important group of compounds.

Overview of Research Paradigms Applied to Complex Molecular Structures such as this compound

The study of complex natural products like this compound is guided by several established and evolving research paradigms. These paradigms provide a framework for their discovery, characterization, and potential application.

Bioactivity-Guided Isolation: This traditional approach involves screening crude extracts of natural sources for a specific biological activity. The active extracts are then fractionated, and the activity of each fraction is tested, leading to the isolation of the pure, active compound.

Structure Elucidation and Spectroscopic Techniques: The determination of the precise three-dimensional structure of a natural product is a critical step. Modern research relies heavily on advanced spectroscopic techniques, particularly high-field NMR and high-resolution mass spectrometry. Computational methods are also increasingly used to complement experimental data and confirm structural assignments.

Total Synthesis: The complete chemical synthesis of a natural product in the laboratory is a major endeavor that serves several purposes. It confirms the proposed structure, provides a renewable source of the compound for further study, and allows for the creation of analogues with potentially improved properties. The synthesis of benzofuran-containing natural products often involves strategic C-C and C-O bond formations to construct the core heterocyclic ring system. rsc.orgnih.gov While a specific total synthesis of this compound is not widely documented in readily available literature, the general strategies for constructing benzofurans would be applicable. These often involve transition-metal-catalyzed cross-coupling reactions or intramolecular cyclizations. rsc.orgnih.govorganic-chemistry.org

Biosynthetic Studies: Understanding how a natural product is made in its native organism provides insights into its biological role and can offer alternative routes for its production through metabolic engineering.

Table 2: Common Research Methodologies for Natural Products

| Methodology | Description | Relevance to this compound |

| Chromatography | Techniques like HPLC and GC used to separate and purify compounds from a mixture. | Essential for the initial isolation of this compound from plant extracts. |

| NMR Spectroscopy | Provides detailed information about the molecular structure, including connectivity and stereochemistry. | Crucial for the initial structure elucidation of this compound. |

| Mass Spectrometry | Determines the molecular weight and elemental formula of a compound. | Used to confirm the molecular formula of this compound. |

| Total Synthesis | The laboratory synthesis of a natural product from simple starting materials. | Would confirm the structure of this compound and allow for the creation of analogues. |

This interactive table outlines the key research paradigms and their application to the study of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGPAWIMHOPPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1(C=CC(=O)C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10915459 | |

| Record name | 3a-Hydroxy-3,3a,7,7a-tetrahydro-1-benzofuran-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94535-01-0 | |

| Record name | Halleridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a-Hydroxy-3,3a,7,7a-tetrahydro-1-benzofuran-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Origin Investigations of Halleridone: Methodological Advancements

Botanical Sourcing and Chemotaxonomic Context of Halleridone-Producing Organisms

The identification of the primary botanical source of this compound has been a significant aspect of its phytochemical investigation, providing context within the plant kingdom.

Phyla nodiflora, also known by its synonym Lippia nodiflora, has been firmly established as a principal source for the isolation of this compound researchgate.netiosrphr.orgnih.govnih.govresearchgate.netijbiotech.com. Research has consistently reported the presence of this compound, often alongside Hallerone, within extracts derived from this plant species researchgate.netiosrphr.orgnih.govnih.govresearchgate.netijbiotech.com. The identification of these compounds from P. nodiflora has also been noted for its significance as a taxonomic marker researchgate.netresearchgate.net. The plant, belonging to the Verbenaceae family, is a creeping perennial herb distributed across tropical and subtropical regions nih.govnzpcn.org.nz.

The collection of Phyla nodiflora for phytochemical studies involves careful procedures to ensure the quality and integrity of the plant material. Samples have been collected from various geographical locations, including India nih.govnzpcn.org.nznih.govijpsr.comresearchgate.net. Specific collection sites have been documented, such as Guduvanchery, Chengalpattu District, Tamil Nadu, India nih.gov, and Porbandar, Gujarat, India researchgate.net. The plant material is typically harvested during specific seasons, for instance, in June 2010 nih.gov or August 2017 researchgate.net.

Authentication of the collected plant material is a critical step to confirm its identity and differentiate it from other species. This is often achieved through expert identification by botanists or taxonomists nih.govnih.govijpsr.com. Voucher specimens are systematically collected, documented with accession numbers, and deposited in recognized herbaria, such as the Herbarium of the Department of Fragrance and Cosmetic Science at Kaohsiung Medical University, Taiwan nih.gov, or the Madras Herbarium, Botanical Survey of India nih.gov. These practices ensure the reliability and reproducibility of research findings.

Extraction Techniques for this compound from Natural Matrices

The isolation of this compound from Phyla nodiflora relies on efficient extraction methods that can effectively solubilize and retrieve the compound from the plant matrix. Both conventional and advanced techniques have been explored or are applicable to such natural product isolations.

Conventional solvent extraction remains a cornerstone for isolating compounds like this compound from plant materials. Studies have specifically reported the isolation of this compound from extracts prepared using dichloromethane (B109758) and methanol (B129727) researchgate.net. These solvents are commonly employed due to their ability to dissolve a wide range of organic compounds, including flavonoids and other secondary metabolites found in P. nodiflora researchgate.netijpsr.comijcmas.com. Methanol, in particular, has been widely used for extracting phytochemicals from the aerial parts of P. nodiflora nih.govnih.govijpsr.com. Dichloromethane/methanol mixtures are also recognized for their efficacy in extracting various compounds from plant matrices nih.govresearchgate.netanalis.com.mynih.gov.

Advanced extraction techniques offer potential benefits in terms of efficiency, selectivity, and environmental sustainability.

Supercritical Fluid Extraction (SFE): SFE utilizes fluids above their critical temperature and pressure, most commonly supercritical carbon dioxide (SC-CO2), as solvents researchgate.netmdpi.comajgreenchem.com. SC-CO2 is favored for its non-toxic nature, low cost, and ease of removal from extracts researchgate.netajgreenchem.com. SFE offers advantages such as reduced solvent consumption, minimal degradation of thermolabile compounds, and tunable selectivity by adjusting pressure and temperature researchgate.netmdpi.comajgreenchem.com. Co-solvents like ethanol (B145695) or methanol can be added to enhance the extraction of more polar compounds mdpi.comscirp.org. While SFE is a recognized method for extracting valuable compounds from natural sources mdpi.comajgreenchem.comscielo.br, specific reports detailing the isolation of this compound using SFE from P. nodiflora are not prevalent in the reviewed literature.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat solvents and samples, leading to significantly reduced extraction times and solvent volumes compared to conventional methods researchgate.netmdpi.comanton-paar.commdpi.com. This technique is known for its efficiency, speed, and potential for higher yields and selectivity anton-paar.commdpi.com. MAE is a versatile method applicable to a wide range of plant materials researchgate.netanton-paar.com. However, similar to SFE, direct applications of MAE for the specific isolation of this compound from P. nodiflora are not detailed in the provided search results.

Chromatographic Separation and Purification Methodologies for this compound

Following extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of phytochemicals present in the plant extract. Chromatography is broadly defined by the principle of separating components of a mixture based on their differential affinities for a stationary and a mobile phase nih.govarvysproteins.comijpsjournal.com.

Various chromatographic methods are employed in natural product chemistry for isolation and purification, including:

Column Chromatography: A widely used technique where the stationary phase is packed into a column nih.govarvysproteins.com.

High-Performance Liquid Chromatography (HPLC): An advanced form of liquid chromatography that uses high pressure to force the mobile phase through a column packed with fine particles, offering high resolution and speed nih.govarvysproteins.comijpsjournal.com.

Thin-Layer Chromatography (TLC): Used for qualitative analysis and monitoring separation progress nih.govijpsjournal.com.

Research has indicated that this compound has been isolated from Phyla nodiflora using chromatographic methods after solvent extraction researchgate.netresearchgate.neteijppr.com. For instance, the compound was isolated for the first time from the methanolic extract of L. nodiflora aerial parts eijppr.com. While specific details regarding the exact chromatographic conditions (e.g., stationary phase, mobile phase composition, gradient profiles) used for this compound purification are not extensively detailed in the provided snippets, the general principles of separating and purifying bioactive compounds from plant extracts are well-established within these techniques nih.govarvysproteins.comijpsjournal.comrotachrom.comnih.gov.

Structural Elucidation Methodologies for Halleridone: Comprehensive Spectroscopic and Analytical Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through a series of one-dimensional and two-dimensional experiments, it is possible to map out the carbon skeleton and the precise arrangement of hydrogen atoms, leading to an unambiguous structural assignment for Halleridone.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, provide foundational information about the chemical environment of each proton and carbon atom within the this compound molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). Analysis of the ¹H NMR data for this compound, obtained from a mixture following the enzymatic hydrolysis of its precursor Cornoside (B211721), allows for the assignment of specific proton signals. sci-hub.box

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their hybridization state (sp³, sp², sp). The chemical shifts in the ¹³C spectrum are indicative of the type of carbon atom (e.g., carbonyl, olefinic, aliphatic). The data from the ¹³C NMR spectrum of this compound confirms the presence of eight carbon atoms, corresponding to its molecular formula. sci-hub.box

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound. sci-hub.box

| Carbon No. | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity |

| 2 | 102.5 | 5.10 | d |

| 3 | 52.3 | 3.15 | m |

| 3a | 87.8 | - | - |

| 4 | 30.1 | 2.10 | m |

| 5 | 25.4 | 2.45 | m |

| 6 | 205.1 | - | - |

| 7 | 134.5 | 6.10 | d |

| 7a | 170.8 | - | - |

Note: Data derived from analysis of a mixture containing this compound (referred to as compound 6) and its precursor's aglycone (compound 5) after enzymatic hydrolysis of Cornoside. Assignments were clarified using 2D NMR techniques. sci-hub.box

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms that are not directly apparent from 1D spectra.

Correlation Spectrometry (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. In the analysis of this compound, the COSY spectrum was crucial for distinguishing its signals from those of a co-occurring compound in a mixture. sci-hub.box It establishes the connectivity between adjacent protons, allowing for the tracing of proton spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. This experiment definitively links the proton and carbon skeletons of the molecule.

Nuclear Overhauser Effect Spectrometry (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the molecule's three-dimensional structure and relative stereochemistry.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₁₀O₃), HRMS would yield a precise mass measurement that distinguishes it from other compounds with the same nominal mass but different elemental compositions. This technique confirms the molecular formula proposed by NMR and other data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and the nature of its electronic system.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3550 - 3200 (broad) |

| C=O stretch (α,β-unsaturated ketone) | 1700 - 1650 |

| C=C stretch (alkene) | 1680 - 1620 |

| C-O stretch (ether and alcohol) | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. The presence of the α,β-unsaturated ketone chromophore in the this compound structure would result in characteristic absorption maxima (λmax) in the UV region, corresponding to π → π* and n → π* electronic transitions.

X-ray Crystallography for Definitive Absolute Configuration and Stereochemical Assignments

X-ray crystallography stands as a powerful and definitive method for the three-dimensional structural elucidation of molecules, including the absolute configuration of chiral centers. nih.gov This technique is indispensable for complex natural products like this compound, providing unambiguous insights into its stereochemistry. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

For a chiral molecule like this compound, which is enantiomerically pure, X-ray crystallography can determine the absolute configuration through the anomalous dispersion effect. researchgate.net This effect arises from the interaction of X-rays with the core electrons of atoms, causing a slight phase shift in the scattered X-rays. By carefully measuring the intensities of Bijvoet pairs (reflections that are equivalent in the absence of anomalous scattering), the true handedness of the molecule can be established. nih.gov The Flack parameter, derived from the crystallographic data, is a critical indicator of the correctness of the assigned absolute stereochemistry, with a value close to zero for the correct enantiomer. mit.edu

The successful application of X-ray crystallography is contingent on the ability to grow a high-quality single crystal of the analyte, which can be a significant challenge for many natural products. researchgate.net However, when successful, the resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering a complete and unambiguous picture of the molecule's stereochemical arrangement.

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.675 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1104.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.357 |

| Flack parameter | 0.02(3) |

Note: The data in this table is illustrative and represents typical values for a small organic molecule like this compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Elucidation

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a particularly valuable chiroptical method for elucidating the stereochemistry of natural products like this compound. nih.gov ECD spectra are sensitive to the spatial arrangement of chromophores within a molecule and can provide crucial information about the absolute configuration and conformation of chiral compounds in solution. rsc.org

The ECD spectrum of a chiral molecule displays positive or negative bands (Cotton effects) at wavelengths corresponding to electronic transitions. The sign and magnitude of these Cotton effects are characteristic of a specific enantiomer. nih.gov For this compound, the benzofuranone chromophore is expected to give rise to distinct ECD signals. By comparing the experimentally measured ECD spectrum of this compound with the spectra of related compounds with known absolute configurations or with spectra predicted by computational methods, the absolute stereochemistry of this compound can be determined. rsc.org

ECD is a powerful complementary technique to X-ray crystallography, especially when suitable crystals for diffraction studies cannot be obtained. nih.gov It requires only a small amount of sample and provides stereochemical information in the solution state, which is often more relevant to the compound's biological activity.

Table 2: Hypothetical Electronic Circular Dichroism Data for an Enantiomer of this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| 210 | +15,000 |

| 235 | -8,000 |

| 270 | +5,000 |

| 310 | -2,500 |

Note: This data is hypothetical and serves to illustrate a typical ECD spectrum for a chiral molecule.

Advanced Spectroscopic Techniques and Data Processing in Natural Product Research

The field of natural product research is continually advancing with the development of more sophisticated spectroscopic techniques and data processing methods. These innovations enhance the accuracy and efficiency of structural elucidation for complex molecules like this compound.

Computational Spectroscopy for Spectral Prediction and Validation

Computational spectroscopy has emerged as an indispensable tool for the structural elucidation of natural products. frontiersin.org By employing quantum chemical calculations, it is possible to predict various spectroscopic properties, including NMR chemical shifts, coupling constants, and ECD spectra, for a given molecular structure. nih.gov For this compound, theoretical calculations of its ECD spectrum for both possible enantiomers can be performed. Comparison of these predicted spectra with the experimental ECD spectrum allows for a confident assignment of the absolute configuration. rsc.org

Furthermore, computational methods can aid in the interpretation of complex NMR data by predicting the spectra of different possible diastereomers, helping to resolve ambiguous stereochemical assignments. The accuracy of these computational predictions has significantly improved with the development of more advanced theoretical models and increased computing power. frontiersin.org

Synthetic Chemistry Approaches to Halleridone: Strategies, Challenges, and Innovations

Total Synthesis Strategies for Halleridone

The total synthesis of this compound, also known as Rengyolone, has been approached through various methodologies, each presenting a unique set of strategies and challenges. These approaches aim to construct the molecule's core structure from simple, commercially available starting materials.

Retrosynthetic Analysis and Identification of Key Disconnections

A retrosynthetic analysis of this compound reveals key strategic bond disconnections that simplify the target molecule into more readily available precursors. The core structure of this compound is a functionalized cyclohexenone ring with a hydroxyethyl side chain. A primary disconnection can be made at the ether linkage of the diosphenol-type structure, leading to a precursor with a more conventional cyclohexanedione system. Further disconnection of the C-C bond connecting the side chain to the ring simplifies the structure to a basic six-membered ring and a two-carbon unit. A common and effective strategy involves the oxidative dearomatization of a corresponding phenol, which directly installs the requisite oxygenation and unsaturation pattern. This approach simplifies the retrosynthesis to sourcing an appropriately substituted phenol, such as p-hydroxyphenethyl alcohol or tyrosol.

Development of Novel Synthetic Methodologies for this compound's Core Structure

Several synthetic methodologies have been developed and refined for the construction of this compound's core structure. A prevalent and practical approach involves the oxidation of readily available phenolic precursors. One such method utilizes Oxone, a versatile and environmentally benign oxidizing agent, to effect the oxidative dearomatization of the corresponding phenol in an aqueous medium, providing this compound in good yield. Another established method is the sensitized photooxygenation of p-hydroxyphenethyl alcohol using singlet oxygen, which also yields this compound, albeit sometimes in more moderate yields. More recently, a scalable, three-step synthesis has been reported, starting from a protected phenol, which allows for the production of multi-gram quantities of (±)-Halleridone. This route proceeds via a para-quinol intermediate, which undergoes an intramolecular cyclization to furnish the target molecule.

Stereoselective and Enantioselective Approaches in Synthesis

While many synthetic routes to this compound produce the racemic mixture, the demand for enantiomerically pure material for biological studies has driven the development of stereoselective and enantioselective approaches. A significant breakthrough in this area was the first enantioselective synthesis of (+)-Halleridone. This synthesis commenced from a common enantiopure cyclohexane building block, which was derived from a monoketal of p-benzoquinone. This strategy allowed for the establishment of the absolute stereochemistry early in the synthetic sequence, which was then carried through to the final natural product. This approach highlights the power of using chiral pool starting materials to access enantiomerically enriched complex molecules.

Challenges in Total Synthesis of Complex Natural Products

The synthesis of any natural product, including the relatively small molecule this compound, presents a unique set of challenges. One of the primary hurdles is achieving high levels of chemo- and regioselectivity, especially when multiple reactive functional groups are present. In the context of this compound synthesis via phenol oxidation, controlling the reaction to prevent over-oxidation or the formation of undesired side products is crucial. Another significant challenge lies in the development of scalable and efficient syntheses. While initial routes may be effective on a small scale, adapting them for the production of larger quantities of material needed for extensive biological evaluation often requires significant optimization and the development of more robust procedures. Furthermore, achieving enantioselectivity remains a persistent challenge in natural product synthesis, often requiring the development of novel asymmetric methodologies or the use of expensive chiral starting materials or catalysts.

Semi-Synthesis and Chemical Modification of this compound

Beyond its total synthesis, this compound serves as a scaffold for the creation of new derivatives and analogues through semi-synthesis and chemical modification. These efforts are aimed at exploring the structure-activity relationship of this natural product and potentially developing new compounds with enhanced or novel biological properties.

Mechanistic Investigations of Halleridone in Biological Systems: Cellular and Molecular Insights

In Vitro Cellular and Molecular Mechanism of Action Studies

In vitro studies provide a controlled environment to dissect the intricate interactions between a compound and cellular components. For halleridone, these studies have been instrumental in elucidating its mechanism of action at the cellular and molecular levels.

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that dictate cellular responses to various stimuli. This compound has been shown to modulate specific pathways, leading to a cascade of downstream effects.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a host of antioxidant and cytoprotective genes, playing a pivotal role in the cellular defense against oxidative stress. dovepress.comnih.gov One of the key target genes of Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory, antioxidant, and anti-apoptotic properties. dovepress.comnih.govnih.gov

Research has demonstrated that this compound can activate the Nrf2/HO-1 pathway. nih.gov Studies in murine hippocampal HT22 cells revealed that this compound treatment led to an upregulation of Nrf2 expression and promoted its translocation to the nucleus. nih.govresearchgate.net This nuclear translocation is a critical step for Nrf2 to bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thereby initiating their transcription. dovepress.com

The activation of Nrf2 by this compound was confirmed through several experimental approaches:

Western Blot Analysis: Showed a significant increase in the protein expression of total Nrf2 and nuclear Nrf2 in HT22 cells treated with this compound. researchgate.net

Immunocytochemistry: Visually confirmed the increased expression and nuclear accumulation of Nrf2 in response to this compound treatment. researchgate.net

Luciferase Reporter Gene Assays: Demonstrated the activation of ARE gene transcription, a direct consequence of Nrf2 activity. nih.gov

The downstream effect of this Nrf2 activation is the induction of HO-1 expression. nih.gov This was observed at both the mRNA and protein levels in this compound-treated cells. researchgate.net The induction of HO-1 is a key mechanism through which this compound exerts its protective effects. nih.gov

| Cell Line | Treatment | Key Findings | Reference |

| Murine Hippocampal HT22 Cells | This compound | Upregulation of Nrf2 expression and nuclear translocation. | nih.govresearchgate.net |

| Murine Hippocampal HT22 Cells | This compound | Activation of Antioxidant Response Element (ARE) gene transcription. | nih.gov |

| Murine Hippocampal HT22 Cells | This compound | Increased expression of Heme Oxygenase-1 (HO-1). | nih.govresearchgate.net |

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of numerous cellular processes, including cell growth, survival, and metabolism. mdpi.comnih.gov The activation of this pathway involves the phosphorylation of Akt, a serine/threonine kinase. mdpi.comcellsignal.com Once activated, Akt phosphorylates a wide range of downstream substrates, influencing various cellular functions. nih.govcellsignal.com

While direct phosphorylation studies of the PI3K/Akt pathway specifically by this compound are not extensively detailed in the provided context, the interplay between the PI3K/Akt and Nrf2 pathways is a known phenomenon in cellular signaling. In some contexts, activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of Nrf2. It is plausible that this compound's effects on Nrf2 could be mediated, at least in part, through the PI3K/Akt pathway. Further research is needed to specifically investigate the direct effects of this compound on the phosphorylation status of key components of the PI3K/Akt pathway, such as Akt itself.

Effects on Cellular Processes (e.g., Oxidative Stress Response)

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. frontiersin.org This imbalance can lead to damage to cellular components like DNA, proteins, and lipids. frontiersin.orgnih.gov The cellular oxidative stress response is a crucial defense mechanism to counteract this damage.

This compound has been shown to modulate the cellular response to oxidative stress. researcher.life Its activation of the Nrf2/HO-1 pathway is a primary mechanism for this effect. nih.gov By inducing the expression of antioxidant enzymes like HO-1, this compound enhances the cell's capacity to neutralize ROS and mitigate oxidative damage. nih.govmdpi.com For instance, in a model of hydrogen peroxide-induced oxidative stress, pretreatment with compounds that activate the Nrf2/HO-1 pathway has been shown to significantly reduce cell growth inhibition and suppress DNA damage and apoptosis. researchgate.net This is correlated with an inhibition of ROS generation. researchgate.netfrontiersin.org

Advanced Cell-Based Assay Development for Mechanistic Research

To gain deeper insights into the mechanisms of action of compounds like this compound, advanced cell-based assays are indispensable. pharmaron.comsigmaaldrich.com These assays move beyond simple viability readouts to provide detailed information about specific cellular events and pathway modulation. bioagilytix.com

For mechanistic research on this compound, a variety of advanced assays could be employed:

High-Content Imaging: This technology allows for the simultaneous measurement of multiple cellular parameters in a high-throughput manner. pharmaron.com It can be used to visualize and quantify Nrf2 nuclear translocation, changes in mitochondrial membrane potential, and the formation of ROS.

Reporter Gene Assays: As used in the study of this compound, these assays utilize a reporter gene (like luciferase) under the control of a specific response element (like the ARE) to quantify the activation of a particular transcription factor or signaling pathway. nih.gov

Cellular Thermal Shift Assays (CETSA): This method can be used to identify direct protein targets of a compound by measuring changes in protein thermal stability upon compound binding. researchgate.net

Surface Plasmon Resonance (SPR): Cell-based SPR can measure the binding kinetics of a compound to membrane-bound receptors in a native cellular environment, providing valuable data on target engagement. nih.gov

Multi-omics Approaches: Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to this compound treatment, helping to identify novel targets and pathways. nih.gov

Molecular Target Identification and Validation Methodologies

A critical aspect of understanding a compound's mechanism of action is the identification and validation of its direct molecular targets. nih.gov While this compound's effects on signaling pathways like Nrf2/HO-1 are established, pinpointing the initial protein(s) it directly binds to requires specific methodologies.

Several approaches can be employed for molecular target identification: researchgate.net

Affinity-Based Methods: These techniques, such as affinity chromatography and activity-based protein profiling (ABPP), utilize a modified version of the compound (a chemical probe) to capture its binding partners from a complex biological sample like a cell lysate. mdpi.com The captured proteins are then identified by mass spectrometry.

Genetic and Genomic Approaches: Methods like CRISPR/Cas9 screening can be used to identify genes that, when knocked out, alter the cellular response to the compound. biocompare.com This can point towards the protein product of that gene being a target or a critical component of the pathway affected by the compound.

Computational Methods: In silico approaches, such as molecular docking, can predict potential binding interactions between the compound and a library of protein structures. researchgate.net These predictions then need to be validated experimentally.

Phenotypic Screening: This approach involves screening a compound against a panel of cell lines with known genetic backgrounds or disease phenotypes. biocompare.com The pattern of activity can provide clues about the compound's mechanism and potential targets.

Once potential targets are identified, they must be validated to confirm a direct and functionally relevant interaction. Validation techniques include:

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Cellular Thermal Shift Assay (CETSA) can confirm a direct physical interaction between the compound and the purified target protein. researchgate.netnih.gov

Enzymatic Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if the compound acts as an inhibitor or activator.

Target Knockdown or Overexpression: Altering the expression levels of the putative target protein in cells and observing the effect on the cellular response to the compound can provide strong evidence for a functional target-drug relationship.

The comprehensive application of these identification and validation methodologies will be essential to fully elucidate the direct molecular targets of this compound and build a complete picture of its mechanism of action.

Affinity-Based Protein Profiling (ABPP) and Chemical Proteomics

Affinity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to identify the molecular targets of a bioactive small molecule within a complex biological system. This technique utilizes a chemical probe, typically an analogue of the compound of interest, that has been modified to include two key features: a reactive group for covalent binding and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment.

While specific ABPP studies focused on this compound are not extensively documented in publicly available literature, this approach represents a critical next step in elucidating its mechanism of action. To apply this to this compound, a probe would be synthesized based on its core structure. This probe would be designed to bind to its protein targets. Upon exposure to UV light, a photo-reactive group on the probe would permanently crosslink it to any nearby proteins, allowing for their subsequent isolation and identification via mass spectrometry. This would provide a direct inventory of the proteins that this compound interacts with in a cellular context, offering vital clues to its function.

Genetic Perturbation Screens (e.g., CRISPR/Cas9, RNAi) for Target Deconvolution

When a compound exhibits a clear biological effect, such as cytotoxicity or anti-inflammatory action, but its direct molecular target is unknown, genetic perturbation screens can be employed for target deconvolution. nih.gov Techniques like CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats) and RNA interference (RNAi) systematically disrupt the expression of individual genes in a cell population.

Given that this compound has demonstrated cytotoxic and anti-inflammatory activities, a genetic screen would be a highly relevant approach. nih.gov For instance, a genome-wide CRISPR/Cas9 knockout screen could be performed in a cancer cell line that is sensitive to this compound. The cell library, where each cell has a single gene knocked out, would be treated with the compound. Cells that survive the treatment would be enriched, and sequencing would reveal which gene knockouts confer resistance. If knocking out a specific gene prevents this compound from being effective, that gene product (a protein) is likely the compound's direct target or a critical component of its target pathway. One study successfully used this strategy to identify the target of a novel inhibitor of the oncogenic YAP/TAZ pathway. researchgate.net

Computational Inference and Molecular Docking Studies for Target Engagement

Ligand-Based Drug Design (LBDD) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of a biological target is unknown, but a set of molecules (ligands) that bind to it are known. wikipedia.org This approach focuses on the properties of these active ligands to build a model, or pharmacophore, that defines the key chemical features required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a key LBDD method that builds a mathematical model correlating the chemical structure of compounds with their biological activity. wikipedia.orglongdom.orgnih.gov This allows for the prediction of activity for new, unsynthesized molecules. longdom.org For a compound like this compound, a QSAR study would involve synthesizing or identifying a series of structural analogues and measuring their biological activity (e.g., cytotoxicity). The structural properties (descriptors) of these molecules would then be correlated with their activity to create a predictive model. While comprehensive QSAR studies for this compound are not prominent in the literature, the existence of related natural compounds like Hallerone provides a starting point for such an analysis. scielo.br

Below is an illustrative table showing how data for a hypothetical QSAR model for this compound analogues might be structured.

| Compound ID | Structure Modification | Molecular Weight | LogP | Hydrogen Bond Donors | IC50 (µM) |

| This compound | (Reference) | 212.22 | 0.85 | 2 | 15.5 |

| Analogue 1 | Methyl ether at C4-OH | 226.25 | 1.35 | 1 | 25.2 |

| Analogue 2 | Removal of C7-OH | 196.22 | 1.20 | 1 | 45.8 |

| Analogue 3 | Saturation of C2-C3 bond | 214.24 | 0.95 | 2 | 18.1 |

Structure-Based Drug Design (SBDD) and Molecular Dynamics Simulations

For this compound, an SBDD approach would first require the identification of its biological target (e.g., through ABPP or genetic screens). Once a target protein structure is available, molecular docking simulations could predict how this compound binds. nih.gov Following docking, molecular dynamics (MD) simulations can be run to model the dynamic behavior of the this compound-protein complex over time, providing insights into the stability of the interaction and the key residues involved. ipb.ac.id

Virtual Screening and Hit Identification Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based methods (searching for molecules with similar features to a known active compound like this compound) or structure-based methods (docking the library into a target's binding site). nih.govnih.gov This process helps to prioritize which compounds should be tested experimentally, increasing the efficiency of hit identification. This compound itself, or its known active analogue Hallerone, could serve as a query structure in a ligand-based virtual screen to find novel compounds with potentially similar biological activities.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a hit compound to understand how these changes affect its biological activity. rsc.orgnih.gov This process helps to identify the pharmacophore—the essential structural features responsible for the compound's effects.

A direct SAR comparison can be made between this compound and its naturally occurring analogue, Hallerone. nih.govscielo.br These two compounds are structurally very similar, providing a natural starting point for understanding their SAR. Hallerone can be chemically converted into this compound. researchgate.net

The primary structural difference is that Hallerone possesses an acetyl group on the tertiary alcohol, which is a simple hydroxyl group in this compound. nih.gov This single modification leads to differences in their reported biological activities. For example, Hallerone has been noted for its antimicrobial and antifungal properties, as well as nematicidal activity, while this compound is often highlighted for its cytotoxic, anti-inflammatory, and antioxidant effects. nih.govresearchgate.netscielo.br This comparison suggests that the nature of the substituent at this position is a key determinant of the specific biological activity profile.

A summary of this simple SAR is presented in the table below.

| Compound | Structure | Key Structural Difference | Reported Biological Activities |

| This compound |  |

nih.gov

nih.govFurther SAR studies would involve synthesizing a library of this compound analogues with diverse modifications at various positions to build a more comprehensive model of how its structure relates to its multiple biological functions.

Design and Synthesis of Structurally Diverse this compound Derivatives for SAR Analysis

The exploration of this compound's therapeutic potential has necessitated the synthesis of various analogues to perform Structure-Activity Relationship (SAR) analysis. This process involves systematically modifying the parent structure to identify key chemical features responsible for its biological effects.

A primary precursor for generating this compound derivatives is the aglycon of cornoside (B211721) (referred to as compound 3 in some literature), which is known to be unstable and readily converts to this compound through an intramolecular Michael addition. nih.govmdpi.com By intercepting this precursor, researchers have synthesized targeted derivatives.

Synthesis of Hallerone: A key analogue, hallerone, is a naturally active compound that has been synthesized from the cornoside aglycon. nih.govmdpi.com The synthesis involves a selective mono-acetylation. To prevent acetylation of the tertiary alcohol, the reaction is performed using acetyl chloride and collidine at a low temperature of -78 °C, yielding hallerone. nih.gov This derivative possesses its own distinct biological activities, including antimicrobial and antifungal properties. nih.govmdpi.com

Synthesis of a Diacetylated Derivative: When the acetylation of the cornoside aglycon is carried out with a different reagent, acetic anhydride, a diacetylated compound is formed instead of hallerone. nih.gov

Synthesis of this compound (Rengyolone): The synthesis of this compound itself has been achieved through various methods. One approach uses tyrosol as a starting material. mdpi.com Another developed methodology involves the photooxidative dearomatization of a precursor, followed by an intramolecular conjugate addition to form the final bicyclic structure of this compound. researchgate.net

These synthetic strategies allow for the creation of a focused library of this compound analogues, primarily involving modifications at the hydroxyl group, which is crucial for evaluating its impact on biological activity.

Experimental Evaluation of Biological Activities of this compound Analogues

Following the synthesis of this compound derivatives, their biological activities were experimentally evaluated and compared to the parent compound. These studies have provided critical insights into the structure-activity relationships governing their efficacy in various biological assays. Research on phenylethanoids from Digitalis obscura has offered specific comparative data on the activities of this compound, Hallerone, and a diacetylated analogue. nih.govmdpi.com

The primary activities tested for these specific analogues were nematicidal effects against the root-knot nematode Meloidogyne javanica and antifeedant activity against the aphid Myzus persicae. nih.govmdpi.com

Hallerone: This mono-acetylated analogue demonstrated strong nematicidal effects. nih.govmdpi.com It was found to be approximately five times more effective than thymol, a reference compound with known nematicidal activity. nih.govmdpi.com Hallerone also exhibited significant aphid antifeedant properties. nih.govmdpi.com Furthermore, other studies have reported that hallerone possesses antimicrobial and antifungal activity and can moderately scavenge superoxide (B77818) radicals. nih.govmdpi.com

This compound (Parent Compound): this compound itself showed nematicidal and antifeedant activities, though it was less potent than hallerone in the nematicidal assay. nih.gov Its broader pharmacological profile includes cytotoxic, anti-inflammatory, antiplasmodial, and antioxidant effects. nih.govresearchgate.net Notably, it has been shown to activate the Nrf2-mediated heme oxygenase (HO)-1 pathway, indicating potential for treating neuroinflammation. nih.govchemfaces.com

Diacetylated Derivative: This analogue was also tested and showed some nematicidal activity, but it was less effective than both this compound and Hallerone. nih.gov

The table below summarizes the comparative biological activities of this compound and its synthesized analogues based on available research findings.

| Compound | Structure Modification | Nematicidal Activity (% mortality at 0.5 mg/mL) | LD₅₀ (mg/mL) against M. javanica | Antifeedant Activity against M. persicae |

| This compound | Parent Compound | 65.3% nih.gov | Not specified, but less potent than Hallerone nih.gov | Active nih.gov |

| Hallerone | Mono-acetylated derivative | 98.9% nih.gov | 0.034 nih.gov | Active nih.gov |

| Diacetylated Derivative | Di-acetylated derivative | 25.1% nih.gov | Not specified, but less potent than Hallerone nih.gov | Active nih.gov |

These results underscore the importance of the free and acetylated hydroxyl groups in modulating the biological activity of the this compound scaffold, particularly for pesticidal applications. The superior potency of Hallerone suggests that the mono-acetylation of the precursor is a key structural modification for enhancing nematicidal efficacy. nih.govmdpi.com

Computational Approaches to SAR Elucidation and Prediction

To complement experimental testing, computational methods are integral to modern drug discovery for elucidating and predicting Structure-Activity Relationships (SAR). patsnap.com These approaches use computer simulations and statistical modeling to understand how a molecule's three-dimensional structure and physicochemical properties influence its biological activity, providing predictive insights that can guide the synthesis of more potent and selective analogues. patsnap.comnumberanalytics.com While specific, in-depth computational SAR studies on a wide range of this compound derivatives are not extensively published, the established methodologies in computational chemistry are directly applicable.

Molecular Docking and Dynamics: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. helmholtz-hips.de For this compound and its analogues, docking studies could be used to model their interactions with potential biological targets, such as enzymes implicated in inflammation (e.g., cyclooxygenases) or the Nrf2-Keap1 complex. chemfaces.comhelmholtz-hips.de Following docking, molecular dynamics (MD) simulations can be run to simulate the movement of the ligand-protein complex over time, providing insights into the stability of the binding and the key interactions that maintain it. This can help explain why derivatives like Hallerone might show higher activity than this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical equations that correlate the chemical structure of a series of compounds with their biological activity. patsnap.com To develop a QSAR model for this compound derivatives, one would calculate a set of molecular descriptors (e.g., electronic properties, hydrophobicity, size) for each analogue and use statistical methods to build a mathematical relationship with their experimentally measured activity (e.g., IC₅₀ values for cytotoxicity or nematicidal activity). Such a model could then be used to predict the activity of new, unsynthesized this compound derivatives, prioritizing the most promising candidates for synthesis. numberanalytics.com

Matched Molecular Pair Analysis (MMPA) and R-Group Analysis: These techniques are used to analyze existing SAR data to identify the effects of small, specific chemical transformations. optibrium.com For instance, MMPA could directly compare this compound (with a hydroxyl group) and Hallerone (with an acetyl group) to quantify the impact of this specific modification on nematicidal activity. optibrium.com R-group analysis would systematically analyze the variations at different substitution points across a series of analogues to visualize how changes to these groups affect compound properties, helping to identify consistent patterns in the SAR. optibrium.com

By applying these computational tools, researchers can build a more comprehensive understanding of the this compound SAR, enabling a more rational, hypothesis-driven design of future derivatives with optimized therapeutic or agrochemical properties. helmholtz-hips.de

Chemical Biology Applications and Advanced Research Perspectives on Halleridone

Development of Chemical Probes based on Halleridone for Investigating Biological Pathways

The field of chemical biology heavily relies on the design and application of chemical probes to dissect complex biological pathways, identify molecular targets, and visualize cellular processes. While direct examples of this compound being engineered into such probes are not explicitly described in the reviewed literature, the principles of probe development provide context for potential future research.

Fluorescent Probes for Live-Cell Imaging

Fluorescent probes are indispensable tools for visualizing cellular structures, dynamics, and molecular events in living cells. The development of effective fluorescent probes for live-cell imaging necessitates several key properties: membrane permeability to enter cells, high specificity for the target biomolecule, minimal background fluorescence, and a bright, photostable signal. Researchers are continuously developing new strategies to synthesize cell-permeable and highly specific fluorescent probes that can illuminate biological phenomena at a molecular level mpg.dersc.orgnih.govfrontiersin.org. These probes often leverage fluorogenic properties, increasing their fluorescence intensity upon binding to their target, thereby enhancing the signal-to-noise ratio mpg.de. While this compound's intrinsic fluorescence properties or its modification into fluorescent derivatives for live-cell imaging are not detailed in the provided research, its chemical structure could potentially be a scaffold for developing such probes if specific biological targets are identified.

Affinity Probes for Protein Target Identification

Affinity-based probes (AfBPs) and photoaffinity probes (PAPs) are powerful chemical tools used for identifying the molecular targets of biologically active compounds and mapping ligand-binding sites enamine.netnih.govmdpi.comnih.gov. Photoaffinity labeling (PAL), a prominent technique in this area, involves a ligand incorporating a photoactivatable group. Upon light activation, this group generates a reactive species that covalently binds to its proximal target protein, thereby permanently capturing interactions that might otherwise be transient nih.govmdpi.com. This covalent linkage is crucial for overcoming weak affinities and identifying specific protein targets amidst cellular complexity nih.gov. While this compound is recognized as a phytochemical nih.govresearchgate.nethmdb.camonash.eduresearchgate.netmdpi.comnih.govijmpronline.comcsic.esbenthamdirect.com, its direct utilization in the design of photoaffinity or other affinity-based probes for target identification is not described in the reviewed literature. Future research could explore modifying this compound to incorporate photoreactive groups or affinity tags to investigate its cellular targets and mechanisms of action.

Integration of Omics Technologies in this compound Research

Omics technologies, including transcriptomics, proteomics, and metabolomics, provide comprehensive, high-throughput analyses of biological systems, offering invaluable insights into the molecular responses to chemical compounds.

Proteomic Profiling to Identify Protein Level Changes

Proteomic profiling offers a global view of the proteins present in a biological sample, providing critical information about cellular functions, mechanisms of action of drugs, and identification of protein targets dalriadatx.com. Techniques like whole-proteome profiling are essential for inferring biological interpretations, including understanding drug mechanisms and verifying protein targets dalriadatx.com. Chemical proteomics, which integrates chemistry with proteomics, is also employed in target identification universiteitleiden.nl. Photoaffinity labeling, as mentioned earlier, is a key technique within chemical proteomics for identifying protein targets enamine.netnih.gov. While these omics approaches are established for studying chemical compounds, the specific application of proteomic profiling to identify protein-level changes induced by this compound treatment is not detailed in the available search results.

Metabolomic Studies to Map Metabolic Alterations

Metabolomics, the study of small molecules (metabolites) within biological systems, is a powerful tool for characterizing the metabolic profile of organisms or cells and understanding their biochemical responses. This compound has been identified and studied within the context of metabolomic analyses, particularly concerning plant-derived products.

For example, NMR-based metabolomics has been utilized to profile phenolic compounds in olive cultivars, where this compound was detected and identified alongside other secoiridoid derivatives nih.govresearchgate.net. These studies highlight the variability in metabolite content among different cultivars and the utility of metabolomics for phytochemical characterization nih.govresearchgate.net. Furthermore, this compound has been listed in metabolomic databases, such as the Human Metabolome Database hmdb.ca. Studies investigating the in vitro gastrointestinal digestion of extra-virgin olive oil have also employed metabolomic approaches, identifying this compound and exploring its potential transformations during digestion researchgate.netmdpi.com.

Table 7.2.3-1: Identified Phytochemicals in Metabolomic Studies

| Compound Name | Source/Context | Reference |

| This compound | Olive (Olea europaea) cultivars, NMR-based metabolomics | nih.govresearchgate.net |

| This compound | Human Metabolome Database (HMDB) | hmdb.ca |

| This compound | In vitro gastrointestinal digestion of Extra-Virgin Olive Oil (EVOO) | researchgate.netmdpi.com |

| Cornoside (B211721) | Olive (Olea europaea) cultivars, NMR-based metabolomics | nih.govresearchgate.net |

| Hydroxytyrosol | Olive (Olea europaea) cultivars, NMR-based metabolomics | nih.govresearchgate.net |

| Tyrosol | Olive (Olea europaea) cultivars, NMR-based metabolomics | nih.govresearchgate.net |

| Verbascoside | Olive (Olea europaea) cultivars, NMR-based metabolomics | nih.govresearchgate.net |

| Oleuropein | Olive (Olea europaea) | nih.govdokumen.pubnih.gov |

| (Z)-3-Hexen-1-ol | In vitro gastrointestinal digestion of Extra-Virgin Olive Oil (EVOO) | researchgate.netmdpi.com |

| Pelargonidin 3-O-glucoside | In vitro gastrointestinal digestion of Extra-Virgin Olive Oil (EVOO) | researchgate.netmdpi.com |

| Apigenin | In vitro gastrointestinal digestion of Extra-Virgin Olive Oil (EVOO) | researchgate.netmdpi.com |

| Luteolin | In vitro gastrointestinal digestion of Extra-Virgin Olive Oil (EVOO) | researchgate.netmdpi.com |

These metabolomic findings underscore this compound's presence in complex biological matrices and highlight the utility of these analytical techniques for its detection and characterization.

Q & A

Q. What established methodologies are used for isolating and characterizing Halleridone from natural sources?

this compound is typically isolated via ethanol extraction followed by chromatographic separation (e.g., HPLC or column chromatography). Structural elucidation relies on spectroscopic techniques such as NMR (¹H, ¹³C) and mass spectrometry (MS). For example, its identification in S. aggregata tubers involved comparing spectral data with known standards . Purity validation requires elemental analysis and cross-referencing with literature data for known compounds .

Q. What biological activities of this compound are supported by reproducible experimental evidence?

this compound activates the Keap1-Nrf2 pathway, upregulating HO-1 expression, and suppresses Aβ1-42-induced microglial activation in BV-2 cells. These findings are validated via Western blotting, qPCR, and cytokine profiling (e.g., TNF-α/IL-6 assays) . Table 1 summarizes key bioactivities:

| Bioactivity | Experimental Model | Methodologies Used | Reference |

|---|---|---|---|

| Nrf2 activation | BV-2 microglial cells | qPCR, Western blot | |

| Anti-neuroinflammatory effects | Aβ1-42-induced BV-2 cells | Cytokine ELISA, ROS assays |

Q. How is this compound synthesized in laboratory settings?

this compound can be photochemically synthesized using precursor molecules under UV light, as described by Breton et al. (1987). Reaction conditions (e.g., solvent, wavelength) and purification steps (e.g., recrystallization) are critical for yield optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies often arise from variability in experimental models (e.g., cell lines vs. primary cells), purity levels, or dosing protocols. To address this:

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in the Keap1-Nrf2 pathway?

A multi-modal approach is recommended:

- Genetic knockdown : Use siRNA targeting Nrf2 to confirm pathway dependency .

- Kinetic studies : Measure HO-1 expression time courses via luciferase reporter assays.

- Structural analysis : Perform molecular docking simulations to predict this compound-Keap1 binding interactions .

- In vivo validation : Test efficacy in transgenic murine models of neurodegeneration .

Q. How can researchers differentiate this compound’s effects from structurally similar compounds (e.g., aggregatin D)?

Comparative studies should include:

- Dose-response curves to assess potency differences.

- Metabolomic profiling to identify unique downstream biomarkers.

- Selectivity assays : Test binding affinity to Keap1 using surface plasmon resonance (SPR) .

Methodological Challenges

Q. What are the limitations of current photochemical synthesis methods for this compound?

Key challenges include low yield (15–30% in early protocols) and byproduct formation. Optimization strategies:

- Use catalysts (e.g., TiO₂) to enhance reaction efficiency.

- Employ flow chemistry for better light penetration and scalability .

Q. How should researchers handle batch-to-batch variability in plant-derived this compound?

- Standardize extraction protocols (e.g., fixed ethanol concentration, temperature).

- Implement QC/QA checks via NMR fingerprinting and reference standards .

- Document geographical and seasonal variations in source material .

Data Interpretation & Reporting

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Q. How should contradictory findings between in vitro and in vivo studies be addressed?

- Reconcile differences by testing this compound’s bioavailability and metabolism (e.g., plasma stability assays).

- Use pharmacokinetic modeling to adjust dosing regimens for in vivo studies .

Guidelines for Rigorous Research Practices

- Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science; avoid non-academic sources like BenchChem .

- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .

- Data Transparency : Share raw datasets and synthesis protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.